Chemical and physical properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide
Chemical and physical properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide
An In-Depth Technical Guide to the Chemical and Physical Properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide
Abstract
N-(4-ethylphenyl)-3,5-dinitrobenzamide is a nitroaromatic compound belonging to the dinitrobenzamide class of molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, drawing from established principles of organic chemistry and data from analogous structures. We will delve into its molecular structure, synthesis, detailed spectroscopic characterization, physicochemical properties, and potential biological significance. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, materials science, and related fields where dinitrobenzamide scaffolds are of interest.
Molecular Identity and Structural Elucidation
Nomenclature and Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers, which are crucial for database searches, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value | Reference |
| IUPAC Name | N-(4-ethylphenyl)-3,5-dinitrobenzamide | [1] |
| CAS Number | 36293-11-5 | [1] |
| Molecular Formula | C₁₅H₁₃N₃O₅ | [2] |
| Molecular Weight | 315.28 g/mol | |
| Monoisotopic Mass | 315.0855 Da | [2] |
Molecular Architecture
The structure of N-(4-ethylphenyl)-3,5-dinitrobenzamide is characterized by a central amide linkage connecting a 3,5-dinitrophenyl ring to a 4-ethylphenyl ring. The two nitro groups on the benzoyl moiety are strong electron-withdrawing groups, significantly influencing the molecule's electronic properties and reactivity. The ethyl group on the aniline-derived ring is a weak electron-donating group.
Caption: 2D chemical structure of N-(4-ethylphenyl)-3,5-dinitrobenzamide.
Synthesis and Spectroscopic Characterization
The synthesis and rigorous characterization of a compound are paramount to confirming its identity and purity. The protocols described herein are based on standard, validated organic chemistry methodologies.
Synthetic Pathway: Amide Coupling
The most direct and widely adopted method for synthesizing N-aryl benzamides is the nucleophilic acyl substitution reaction between a benzoyl chloride and an aniline derivative. This approach is highly efficient and provides good yields of the desired product.
Reaction: 3,5-Dinitrobenzoyl chloride + 4-Ethylaniline → N-(4-ethylphenyl)-3,5-dinitrobenzamide + HCl
Caption: General workflow for the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 4-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (N₂).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3,5-dinitrobenzoyl chloride (1.05 eq) in the same solvent dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[3]
Spectroscopic Profile
Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its structure and assessing its purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The spectrum is predicted to show distinct signals corresponding to each unique proton environment. (Predicted shifts in CDCl₃, referenced to TMS at 0 ppm).[4]
-
δ ~9.0-9.2 ppm (3H, m): Aromatic protons on the 3,5-dinitrophenyl ring (H-2', H-4', H-6').
-
δ ~8.0-8.5 ppm (1H, s, br): Amide (N-H) proton. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.
-
δ ~7.5-7.7 ppm (2H, d): Aromatic protons on the 4-ethylphenyl ring ortho to the amide group (H-2, H-6).
-
δ ~7.2-7.4 ppm (2H, d): Aromatic protons on the 4-ethylphenyl ring meta to the amide group (H-3, H-5).
-
δ ~2.6-2.8 ppm (2H, q): Methylene (-CH₂-) protons of the ethyl group.
-
δ ~1.2-1.4 ppm (3H, t): Methyl (-CH₃) protons of the ethyl group.
-
-
¹³C NMR (Carbon NMR): The spectrum should display signals for each unique carbon atom.
-
δ ~162-165 ppm: Amide carbonyl carbon (C=O).
-
δ ~148 ppm: Aromatic carbons bearing the nitro groups (C-3', C-5').
-
δ ~120-140 ppm: Remaining aromatic carbons.
-
δ ~28 ppm: Methylene carbon (-CH₂) of the ethyl group.
-
δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl group.
-
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum is expected to show strong, characteristic absorption bands.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350-3450 | N-H Stretch | Amide |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-2970 | C-H Stretch | Aliphatic (Ethyl) |
| ~1660-1690 | C=O Stretch (Amide I) | Amide |
| ~1530-1560 | Asymmetric N-O Stretch | Nitro (NO₂) |
| ~1500-1540 | N-H Bend (Amide II) | Amide |
| ~1340-1370 | Symmetric N-O Stretch | Nitro (NO₂) |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z = 315.
-
High-Resolution MS (HRMS): The calculated exact mass for [M+H]⁺ is 316.0928, which is a key value for confirming the elemental composition.[2]
-
Key Fragmentation Pathways: The most likely fragmentation involves the cleavage of the amide bond, which would generate fragments corresponding to the 3,5-dinitrobenzoyl cation (m/z 195) and the 4-ethylaniline radical cation (m/z 121).
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for formulation and application development.
Physical State and Appearance
Based on analogous dinitrobenzamide compounds, N-(4-ethylphenyl)-3,5-dinitrobenzamide is expected to be a crystalline solid at room temperature, likely with a pale yellow to light brown coloration, which is characteristic of many nitroaromatic compounds.[3]
Melting Point
While no experimental melting point is reported in the available literature, related structures such as N-(4-chlorobenzyl)-3,5-dinitrobenzamide melt at 190.4–190.7°C.[6] It is reasonable to infer that N-(4-ethylphenyl)-3,5-dinitrobenzamide possesses a similarly high melting point, indicative of a stable crystal lattice.
Solubility Profile
The molecule's structure, with its large aromatic surface area and polar functional groups, dictates its solubility.
-
Poorly Soluble: Water, Hexane.
-
Sparingly to Moderately Soluble: Ethanol, Methanol, Toluene.[7]
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[8]
Thermal Stability
Nitroaromatic compounds are known for their energetic properties. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining thermal stability. While specific data for this compound is unavailable, the thermal decomposition of related structures is often an energetic, exothermic process occurring at elevated temperatures.[9][10] The decomposition mechanism likely involves the cleavage of the N-NO₂ and C-N bonds as the initial steps.[10]
Biological and Pharmacological Context
The 3,5-dinitrobenzamide scaffold is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, particularly in the development of antimicrobial agents.
Potential Antimicrobial Activity
Extensive research has demonstrated that compounds containing the N-alkylphenyl-3,5-dinitrobenzamide core exhibit potent activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.[11] Furthermore, derivatives of 3,5-dinitrobenzoic acid and 3,5-dinitrobenzamide have shown significant antifungal activity, particularly against Candida species.[6] The mechanism of action is often linked to the generation of reactive nitrogen species or the inhibition of essential cellular processes within the pathogen.[6]
Structure-Activity Relationship (SAR) Insights
-
Dinitrobenzoyl Moiety: The two nitro groups are critical for the biological activity observed in related series. They act as strong electron-withdrawing groups and potential bio-reductive activation sites.
-
Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets.
-
4-Ethylphenyl Group: The nature of the substituent on the N-phenyl ring modulates the compound's lipophilicity (LogP) and steric profile. The ethyl group enhances lipophilicity compared to an unsubstituted phenyl ring, which can influence cell membrane permeability and pharmacokinetic properties.[11]
Safety and Handling
GHS Hazard Classification
Based on notified classifications and labeling, this compound presents the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.[1]
Handling Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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